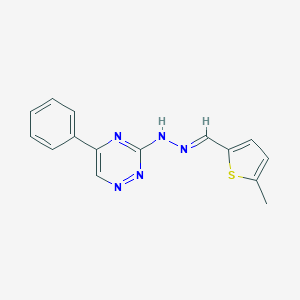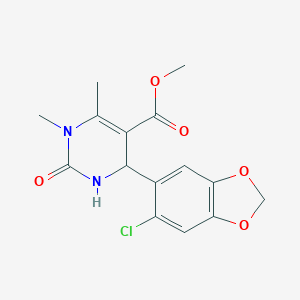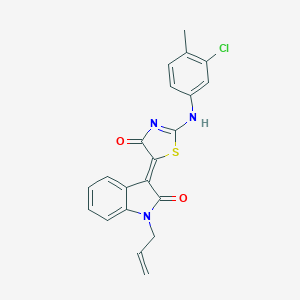![molecular formula C19H16BrClN2O2S B308286 (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B308286.png)
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one is a chemical compound that belongs to the thiazolone family. It has been widely studied for its potential applications in various fields such as medicine, agriculture, and material science.
科学的研究の応用
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
作用機序
The mechanism of action of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one involves the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one in lab experiments is its potential as an anticancer agent. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been found to be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase. Additionally, further studies are needed to determine its potential toxicity and to develop safer and more effective formulations for use in medicine and other fields.
合成法
The synthesis of (5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one involves the reaction between 5-bromo-2-ethoxybenzaldehyde, 3-chloro-4-methylaniline, and 2-aminothiophenol in the presence of acetic acid and glacial acetic acid. The reaction takes place under reflux conditions and the product is obtained after purification and recrystallization.
特性
分子式 |
C19H16BrClN2O2S |
|---|---|
分子量 |
451.8 g/mol |
IUPAC名 |
(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16BrClN2O2S/c1-3-25-16-7-5-13(20)8-12(16)9-17-18(24)23-19(26-17)22-14-6-4-11(2)15(21)10-14/h4-10H,3H2,1-2H3,(H,22,23,24)/b17-9- |
InChIキー |
LFIGBHXQMLELML-MFOYZWKCSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N=C(S2)NC3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B308206.png)
![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![1-{6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308208.png)
![7-{[4-(Benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B308210.png)
![3-[(4-Methylbenzyl)thio]-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308212.png)
![N,N-dimethyl-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}aniline](/img/structure/B308214.png)

![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-chlorophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308219.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-bromophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308220.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B308221.png)

![3-[(2-fluorophenyl)methylsulfanyl]-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B308225.png)